

The Reaction of Aniline and Oxalic Acid: A Historical and Technical Guide

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Compound of Interest

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Introduction

The reaction between aniline and oxalic acid, two fundamental reagents in organic chemistry, has a rich history dating back to the mid-19th century. This seemingly simple reaction has proven to be remarkably versatile, yielding different products depending on the reaction conditions. This technical guide provides an in-depth exploration of the historical development of aniline and oxalic acid reactions, detailing the synthesis of key products such as oxanilide, formanilide, and oxanilic acid. The guide includes a compilation of historical and modern experimental protocols, quantitative data for comparative analysis, and diagrams of reaction pathways and workflows to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. Aniline and its derivatives have been foundational in the development of synthetic chemistry, from the first synthetic dyes to essential pharmaceuticals.[1][2] Understanding the historical context of these reactions provides valuable insight into the evolution of synthetic methodologies.

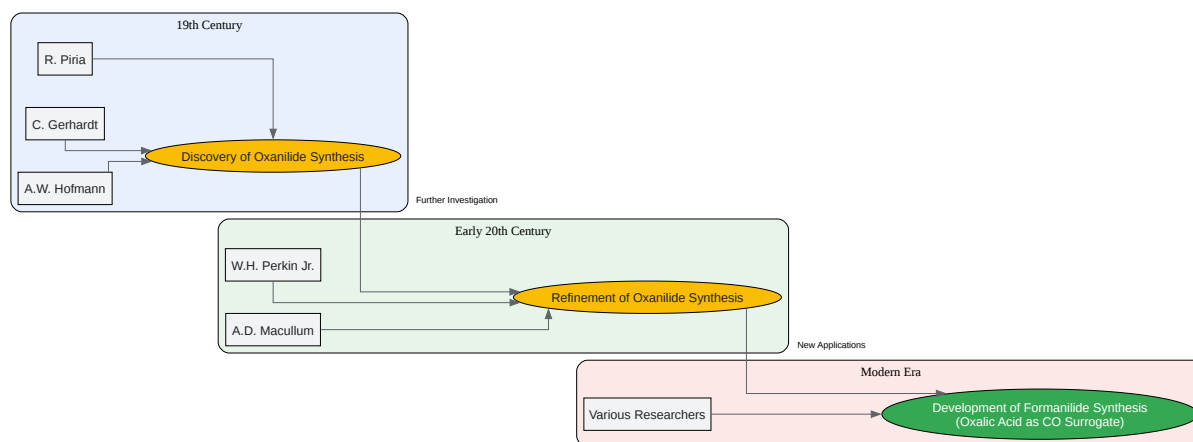
Historical Development

The investigation into the reaction of aniline with oxalic acid began in the mid-19th century, a period of burgeoning interest in the chemistry of coal tar derivatives.[3] Early work by prominent chemists such as A. W. Hofmann, Charles Gerhardt, and Raffaele Piria laid the groundwork for understanding the products and transformations that occur when these two substances are heated together.[1]

The primary product identified in these early studies was oxanilide, formed by heating a mixture of aniline and oxalic acid.^[1] This "classical method" involved the simple distillation of the two reactants, often at high temperatures.^[1] Later, in the early 20th century, researchers like A. D. Macallum continued to refine the understanding of this reaction.^[1] These foundational studies established a key transformation in aniline chemistry.

Over time, the reaction has been adapted and controlled to produce other valuable compounds. Notably, in modern synthetic chemistry, the reaction of aniline with oxalic acid has been ingeniously employed for N-formylation to produce formanilides.^{[4][5]} In this context, oxalic acid serves as a safe and convenient in situ source of carbon monoxide.^{[4][5]}

The historical development can be visualized as a progression from simple thermal reactions to more controlled, catalytically driven processes.



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Figure 1: Historical timeline of key developments in aniline and oxalic acid reactions.

Core Reactions and Products

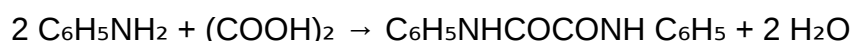
The reaction of aniline with oxalic acid can lead to several key products, with the outcome being highly dependent on the reaction conditions, including temperature, stoichiometry, and

the presence of catalysts or dehydrating agents. The primary products of interest are oxanilide, formanilide, and oxanilic acid.

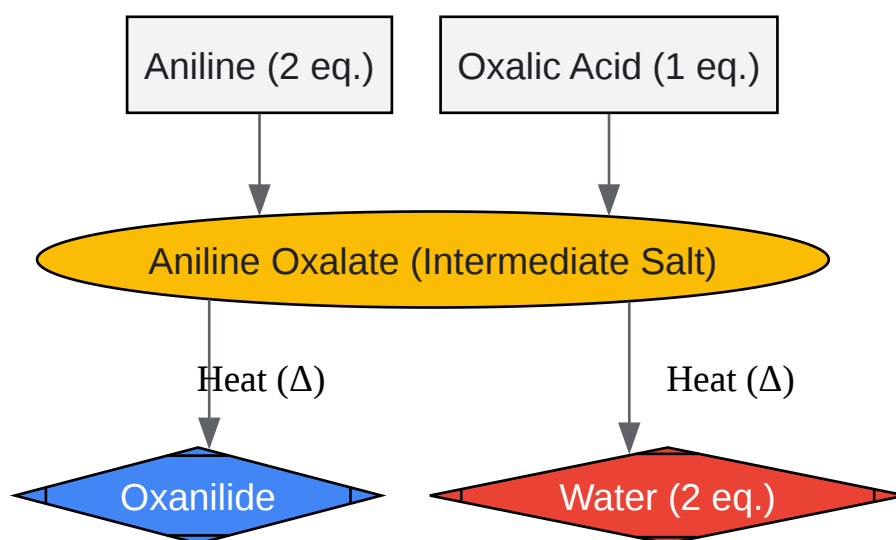
Oxanilide Synthesis

The formation of oxanilide is the most historically significant reaction between aniline and oxalic acid.[1] The overall reaction involves two molecules of aniline reacting with one molecule of oxalic acid to form N,N'-diphenyloxamide (oxanilide) and two molecules of water.

Reaction Scheme:



The reaction is believed to proceed through the initial formation of aniline oxalate salt, which upon heating, undergoes dehydration and rearrangement to form the stable diamide, oxanilide.



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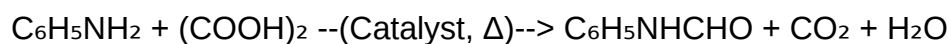
Figure 2: Simplified reaction pathway for the formation of oxanilide.

Formanilide Synthesis

In contemporary organic synthesis, the reaction between aniline and oxalic acid has been repurposed for the N-formylation of anilines to produce formanilides.[4][5] This modern approach utilizes oxalic acid as a solid, stable, and safe precursor for carbon monoxide.[4][5]

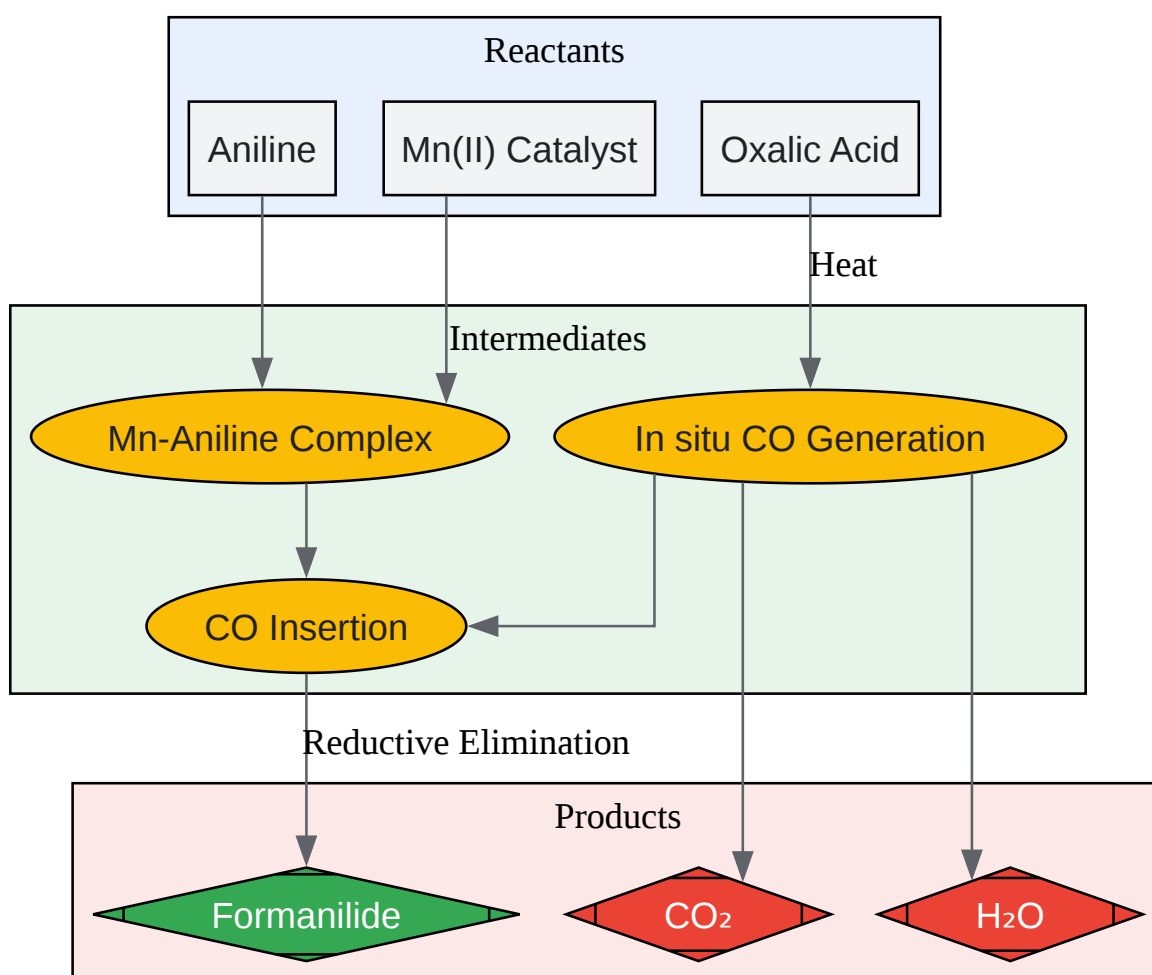
The reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as manganese(II) chloride.[4][5]

Reaction Scheme:



The proposed mechanism involves the in situ generation of carbon monoxide from the decomposition of oxalic acid, which then participates in a catalytic cycle to formylate the aniline.

[4]



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Figure 3: Conceptual workflow for manganese-catalyzed formanilide synthesis.

Oxanilic Acid

Oxanilic acid (N-phenyloxamic acid) is the mono-amide of oxalic acid and aniline. While its formation from the direct reaction of aniline and oxalic acid is not a primary synthetic route, it is a notable derivative. The synthesis of oxanilic acid is more commonly achieved through the reaction of aniline with an oxalyl chloride derivative, such as ethyl oxalyl chloride, followed by hydrolysis.

Reaction Scheme (Typical Synthesis):

- $\text{C}_6\text{H}_5\text{NH}_2 + \text{ClCOCOOC}_2\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{NHCOCOOC}_2\text{H}_5 + \text{HCl}$
- $\text{C}_6\text{H}_5\text{NHCOCOOC}_2\text{H}_5 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCOOH} + \text{C}_2\text{H}_5\text{OH}$

Experimental Protocols

This section provides detailed methodologies for the synthesis of oxanilide and formanilide from aniline and oxalic acid, drawing from both historical accounts and modern literature.

Historical Synthesis of Oxanilide (Classical Method)

The following protocol is a generalized representation based on the descriptions of the classical method cited by Hofmann, Gerhardt, Piria, and Macallum.^[1]

Materials:

- Aniline (2 molar equivalents)
- Oxalic acid dihydrate (1 molar equivalent)

Procedure:

- A mixture of aniline and oxalic acid dihydrate is placed in a distillation flask.
- The mixture is heated to the distillation point of aniline (approximately 180 °C).
- The molten reaction mixture is maintained at this temperature for a specified period.
- Upon cooling, the solid product is isolated.

- The crude product is purified by leaching with a suitable solvent, such as alcohol or benzene, to remove unreacted starting materials and byproducts.

Modern Synthesis of Oxanilide

A more recent, improved method for the synthesis of oxanilide is described in U.S. Patent 2,739,983.[1] This method utilizes azeotropic distillation to remove water and proceeds at a lower temperature.

Materials:

- Aniline (2 moles)
- Oxalic acid dihydrate (1 mole)
- Inert solvent-diluent (e.g., o-dichlorobenzene)

Procedure:

- A mixture of aniline, oxalic acid dihydrate, and the inert solvent is heated to 125-135 °C.
- Water is removed from the reaction mixture by azeotropic distillation.
- The reaction is continued until the theoretical amount of water (4 moles) is collected.
- The reaction mixture is cooled, and the crystalline oxanilide is isolated by filtration.
- The product is washed with the inert solvent and dried.

Modern Synthesis of Formanilide

The following protocol is based on the manganese-catalyzed N-formylation of aniline using oxalic acid as a CO surrogate, as reported by Afsina et al.[4][5]

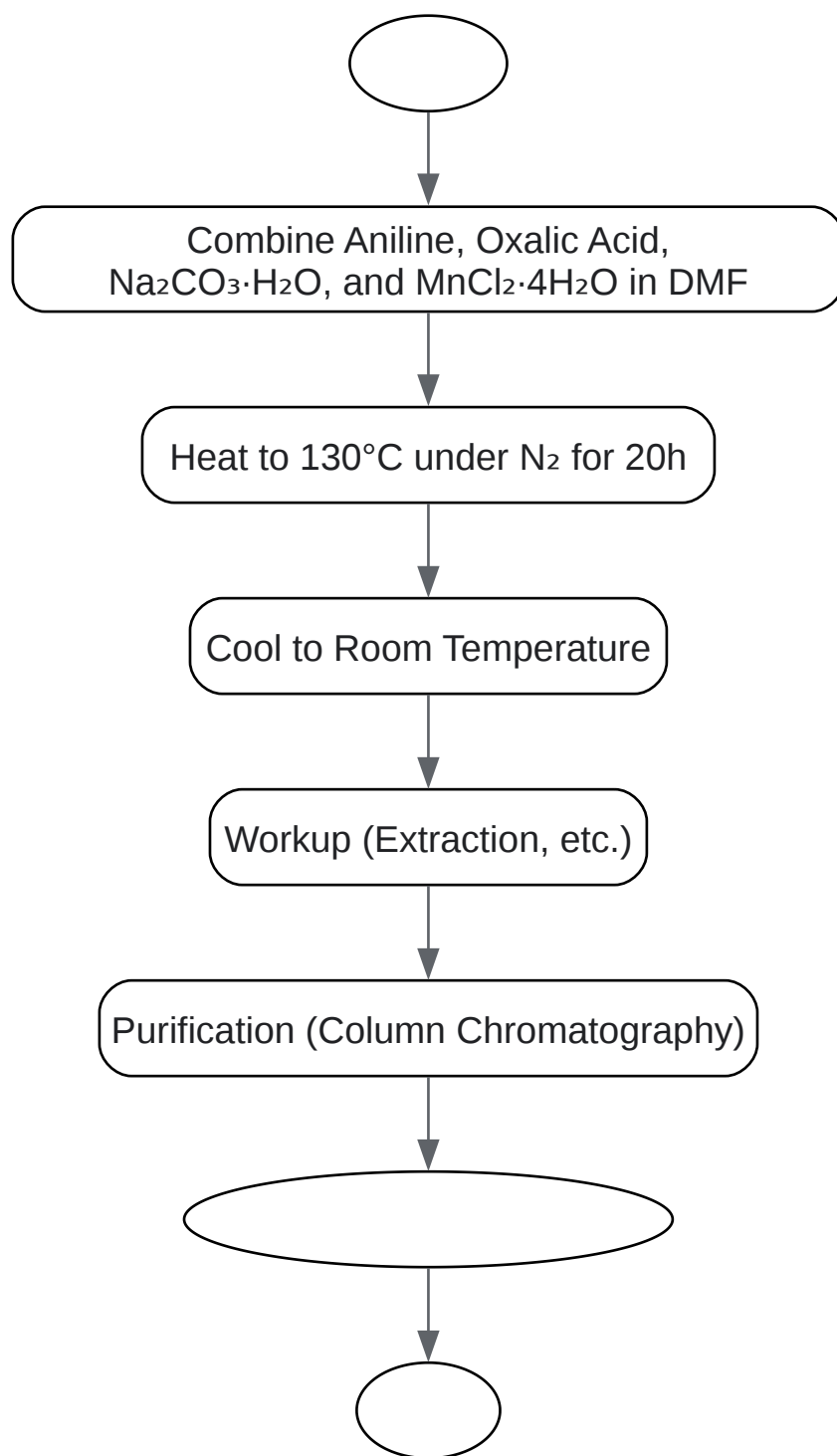
Materials:

- Aniline (1 equivalent, 0.53 mmol)
- Oxalic acid dihydrate (6 equivalents)

- Sodium carbonate monohydrate (2 equivalents)
- Manganese(II) chloride tetrahydrate (5 mol %)
- Dimethylformamide (DMF) (1 mL)
- Nitrogen atmosphere

Procedure:

- To a reaction vessel, add aniline, oxalic acid dihydrate, sodium carbonate monohydrate, and manganese(II) chloride tetrahydrate.
- Add DMF as the solvent.
- The reaction mixture is heated to 130 °C under a nitrogen atmosphere for 20 hours.
- After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
- The product is isolated and purified by standard techniques such as extraction and column chromatography.



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Figure 4: General experimental workflow for the synthesis of formanilide.

Data Presentation

The following tables summarize quantitative data from the cited literature for the synthesis of oxanilide and formanilide.

Table 1: Synthesis of Oxanilide

Method	Aniline (eq.)	Oxalic Acid (eq.)	Temperature (°C)	Solvent	Yield (%)	Reference
Classical	2	1	~180	None	Low (not specified)	[1]
Improved	2	1	125-135	O-dichlorobenzene	~90	[1]

Table 2: Manganese-Catalyzed Synthesis of Formanilides

Substituted Aniline	Yield (%)	Reference
Aniline	98	[4][5]
p-Hydroxyaniline	34	[4]
p-Methoxyaniline	49	[4]

Conclusion

The reaction of aniline and oxalic acid represents a classic transformation in organic chemistry that has evolved significantly over the past 170 years. From the early thermal preparations of oxanilide to the sophisticated catalytic N-formylations of the modern era, this reaction continues to be a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of the historical development, key products, reaction mechanisms, and detailed experimental protocols associated with this versatile reaction. The presented data and diagrams offer a clear and concise resource for researchers and professionals engaged in chemical synthesis and drug development, highlighting the enduring relevance of this fundamental organic reaction.

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